Bienvenue dans la boutique en ligne BenchChem!

Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide

Medicinal Chemistry Computational Chemistry Drug Design

This 6-fluoro-2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide is a versatile fluorinated QdNO building block. Unlike unsubstituted dioxidine, the 6-fluoro substituent enables regioselective SNAr diversification for rapid SAR studies. The increased lipophilicity (ΔXLogP3 = +0.1) and additional H-bond acceptor (6 vs. 5) provide distinct pharmacokinetic advantages. Ideal for hypoxia-selective prodrug design and potential PET tracer development. Secure high-purity (>98%) material with COA for reproducible medicinal chemistry and computational investigations.

Molecular Formula C10H9FN2O4
Molecular Weight 240.19 g/mol
CAS No. 84044-38-2
Cat. No. B13409587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide
CAS84044-38-2
Molecular FormulaC10H9FN2O4
Molecular Weight240.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N(C(=C([N+]2=O)CO)CO)[O-]
InChIInChI=1S/C10H9FN2O4/c11-6-1-2-7-8(3-6)13(17)10(5-15)9(4-14)12(7)16/h1-3,14-15H,4-5H2
InChIKeyWZEVBPCKTBYSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide (CAS 84044-38-2): Physicochemical Baseline and Pharmacophore Context


Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide (CAS 84044-38-2) is a fluorinated heterocyclic N,N′-dioxide belonging to the quinoxaline 1,4-di-N-oxide (QdNO) class. Compounds in this class are recognized for their bioreductive activation and hypoxia-selective cytotoxicity [1]. The molecule features a 6-fluoro substituent on the benzo-fused ring and two hydroxymethyl groups at positions 2 and 3, yielding a molecular formula of C10H9FN2O4 (MW 240.19 g/mol). Computed physicochemical descriptors indicate an XLogP3-AA of -0.6 and a hydrogen bond acceptor count of 6, reflecting the contribution of the fluorine atom [2]. The unsubstituted analogue, dioxidine (2,3-quinoxalinedimethanol 1,4-dioxide, CAS 17311-31-8), has a molecular weight of 222.20 g/mol, an XLogP3-AA of -0.7, and a hydrogen bond acceptor count of 5 [3]. These computed differences suggest that fluorine incorporation modulates lipophilicity and hydrogen-bonding capacity, which can influence pharmacokinetic and target-binding profiles.

Why Generic Substitution of Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide Is Ineffective


Within the QdNO class, the biological and synthetic utility is highly dependent on the nature and position of ring substituents. The unsubstituted analogue dioxidine is an established broad-spectrum antibacterial agent, but it cannot serve as a direct replacement for the 6-fluoro derivative in applications requiring a synthetic handle for further derivatization. The 6-fluoro substituent is not merely a bioisostere; it fundamentally alters the electronic landscape of the quinoxaline core, enabling regioselective nucleophilic aromatic substitution (SNAr) that is unattainable with the unsubstituted or 6-chloro/6-methyl analogues under comparable conditions [1]. Furthermore, the incremental increase in lipophilicity (ΔXLogP3-AA = +0.1) and the additional hydrogen bond acceptor (HBA count from 5 to 6) can shift the compound's pharmacokinetic and target-engagement profile in ways that generic QdNOs cannot replicate [2][3]. Therefore, substituting the 6-fluoro derivative with a non-fluorinated or differently halogenated analogue risks forfeiting both synthetic versatility and the specific physicochemical properties required for structure-activity optimization.

Product-Specific Quantitative Evidence Guide for Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide


Enhanced Hydrogen Bond Acceptor Count Versus Unsubstituted Dioxidine

The presence of the 6-fluoro substituent increases the total hydrogen bond acceptor (HBA) count from 5 (dioxidine) to 6, as computed by PubChem's Cactvs 3.4.8.18 engine. This additional HBA capacity, contributed by the fluorine atom, can strengthen interactions with hydrogen bond donor residues in biological targets [1][2].

Medicinal Chemistry Computational Chemistry Drug Design

Marginal Lipophilicity Increase (ΔXLogP3-AA = +0.1) Relative to Dioxidine

The computed XLogP3-AA for 6-fluoro-2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide is -0.6, compared to -0.7 for dioxidine. This small but measurable 0.1 log unit increase indicates slightly greater lipophilicity, which can translate to improved membrane permeability without drastically reducing aqueous solubility [1][2].

Pharmacokinetics ADME Lipophilicity Optimization

Regioselective Synthetic Handle: 6-Fluoro as a Substrate for Nucleophilic Aromatic Substitution

The 6-fluoro substituent on the quinoxaline 1,4-dioxide scaffold acts as an excellent leaving group for microwave-accelerated nucleophilic aromatic substitution (SNAr). In a study preparing 6-substituted quinoxaline JSP-1 inhibitors, 6-fluoroquinoxaline was shown to undergo efficient substitution with a variety of amines and nitrogen-containing heterocycles, enabling rapid generation of libraries. This reactivity is not available with the 6-unsubstituted dioxidine analogue and is superior to other halogen leaving groups in terms of balanced reactivity and selectivity [1].

Synthetic Chemistry Library Synthesis Late-Stage Functionalization

Class-Level Metabolic Stability Advantage Conferred by Fluorination

Fluorine substitution on aromatic rings is a well-established strategy to block oxidative metabolism at the substituted position, often leading to improved metabolic stability. Within the QdNO class, fluorinated derivatives have been reported to exhibit enhanced metabolic profiles compared to their non-fluorinated counterparts [1]. While specific comparative metabolic stability data for 6-fluoro-2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide versus dioxidine are not available in the open literature, the presence of the 6-fluoro substituent is expected to reduce CYP450-mediated hydroxylation at the 6-position, a common metabolic soft spot in quinoxaline derivatives.

Drug Metabolism Pharmacokinetics Lead Optimization

Potential for ¹⁸F Radiolabeling in PET Imaging Applications

The 6-fluoro substituent provides a theoretical site for ¹⁸F radiolabeling via nucleophilic aromatic substitution, a strategy employed with other 6-fluoroquinoxaline scaffolds for PET ligand development. A 2024 ChemRxiv report demonstrated Cu-mediated ¹⁸F-fluorination of 6-fluoroquinoxaline precursors for OX1R-selective PET ligands, achieving radiochemical conversions suitable for in vivo imaging [1]. While the target compound has not been directly validated as a PET precursor, its structural similarity to these validated scaffolds positions it as a potential candidate for radiotracer development.

Molecular Imaging PET Tracer Development Radiochemistry

Best Research and Industrial Application Scenarios for Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide


Structure-Activity Relationship (SAR) Studies Utilizing the 6-Fluoro Synthetic Handle

Medicinal chemistry teams can employ 6-fluoro-2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide as a versatile building block for SNAr-based diversification, enabling rapid synthesis of 6-substituted analogues [1]. This capability is absent in the unsubstituted dioxidine and less controllable with other halogen analogues, making the 6-fluoro derivative the preferred starting material for SAR exploration at the benzo-ring position.

Pharmacokinetic Lead Optimization Targeting Improved Membrane Permeability

The modest but measurable increase in lipophilicity (ΔXLogP3-AA = +0.1) relative to dioxidine [2][3] makes this compound a rational choice in lead optimization programs where enhanced passive membrane diffusion is sought without the risk of excessive lipophilicity that could compromise solubility or promote off-target binding.

Development of ¹⁸F-Labeled PET Tracers for Hypoxia Imaging

Given the hypoxia-selective cytotoxicity of QdNOs [4] and the demonstrated feasibility of ¹⁸F-fluorination on related 6-fluoroquinoxaline scaffolds [1], this compound could serve as a precursor for synthesizing PET radiotracers designed to visualize hypoxic tumor regions. The fluorine atom provides a conceptual entry point for isotopic labeling, a feature absent in the unsubstituted dioxidine.

Computational Chemistry and Molecular Docking Studies

The increased hydrogen bond acceptor count (6 vs. 5 for dioxidine) and altered electronic properties due to the electronegative fluorine substituent [2][3] make this compound a valuable probe molecule for computational studies investigating the role of halogen bonding and polar interactions in target-ligand recognition. Researchers can use the differential HBA capacity to interrogate binding site hydration and hydrogen bond networks.

Quote Request

Request a Quote for Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.